3-(2-Chloroacetamido)benzoic acid

Antitubercular drug discovery Mycolic acid biosynthesis MmaA1 inhibitors

Procure the validated meta-substituted isomer—3-(2-chloroacetamido)benzoic acid—for your medicinal chemistry programs. This specific 3-substituted building block is the direct precursor to 3-(2-morpholinoacetamido)benzoic acid (MmaA1 inhibitor pathway for tuberculosis) and ethyl 3-chloroacetamidobenzoate (MF29), a broad-spectrum antileishmanial lead with IC₅₀ values of 0.3–1.8 μM. Substitution with 2- or 4-positional isomers is scientifically invalid; each isomer drives distinct synthetic outcomes and biological activities. Available at ≥95% purity with complete GHS documentation.

Molecular Formula C9H8ClNO3
Molecular Weight 213.62
CAS No. 28547-08-2
Cat. No. B2955182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroacetamido)benzoic acid
CAS28547-08-2
Molecular FormulaC9H8ClNO3
Molecular Weight213.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCl)C(=O)O
InChIInChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
InChIKeyUDZHNOUYXZRNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloroacetamido)benzoic Acid (CAS 28547-08-2) | Specifications and Procurement Baseline


3-(2-Chloroacetamido)benzoic acid (CAS 28547-08-2, molecular formula C₉H₈ClNO₃, molecular weight 213.62) is a benzoic acid derivative functionalized with a reactive chloroacetamido group at the meta position. It is synthesized via the reaction of 3-aminobenzoic acid with chloroacetyl chloride under Schotten–Baumann conditions [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is classified under GHS as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319) . Its primary documented use is as a key synthetic intermediate in medicinal chemistry programs targeting infectious diseases [2].

3-(2-Chloroacetamido)benzoic Acid: Why Positional Isomers Cannot Be Substituted


Generic substitution of 3-(2-chloroacetamido)benzoic acid with its 2- or 4-positional isomers or structurally related chloroacetamido benzoic acids is scientifically invalid. The chloroacetamido substitution pattern dictates downstream synthetic outcomes, with the 3-substituted (meta) isomer serving as the specific precursor to 3-(2-morpholinoacetamido)benzoic acid in MmaA1 inhibitor synthesis pathways [1]. In contrast, the 4-substituted (para) isomer has been independently investigated as a scaffold for local anesthetic derivatives targeting sodium channels [2], while the 2-substituted (ortho) isomer is documented solely as a general building block for heterocyclic synthesis . Substituting one for another introduces an unverified variable that can alter reaction kinetics, intermediate stability, and ultimate biological activity of the final compound.

3-(2-Chloroacetamido)benzoic Acid: Comparative Evidence for Scientific Selection


Meta-Substituted Chloroacetamido Scaffold Enables MmaA1 Inhibitor Synthesis

The 3-substituted (meta) chloroacetamido benzoic acid serves as a defined synthetic intermediate for anti-tubercular MmaA1 inhibitors. In the published synthesis, 3-(2-chloroacetamido)benzoic acid is reacted with morpholine in ethyl acetate at 80 °C for 2 h to yield 3-(2-morpholinoacetamido)benzoic acid, a key precursor to the final benzamide derivative [1]. No equivalent synthetic pathway utilizing the 4- or 2-substituted positional isomers for this specific MmaA1-targeting scaffold has been reported.

Antitubercular drug discovery Mycolic acid biosynthesis MmaA1 inhibitors

3-Substituted Position Essential for Antileishmanial Ethyl Ester Derivative (MF29)

The 3-substituted chloroacetamido benzoic acid core is the essential precursor for ethyl 3-chloroacetamidobenzoate (MF29), a lead antileishmanial compound with validated in vitro potency. MF29 demonstrated IC₅₀ values of 0.3–1.8 μM against promastigotes of three Leishmania species and 0.33 μM against intracellular L. mexicana amastigotes [1]. Critically, MF29 was the only compound in the series to exhibit high activity across all Leishmania species tested [1]. This specificity is directly tied to the meta substitution pattern; the corresponding ethyl ester derivatives from 2- or 4-substituted scaffolds are not reported in this antileishmanial context.

Antileishmanial drug discovery Microtubule-targeting agents Neglected tropical diseases

Differentiated Commercial Specification: Verified Purity and GHS Classification

3-(2-Chloroacetamido)benzoic acid is commercially supplied with a standardized minimum purity specification of 95% and a complete GHS hazard classification that enables direct comparison for procurement and safety compliance. The compound is classified as harmful if swallowed (H302), skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335) . In contrast, the 4-positional isomer (CAS 4596-39-8) is available at 97% purity with a melting point of 264 °C (decomposition) , while the 2-positional isomer (CAS 14422-49-2) is supplied at ≥95% purity with predicted pKa of 3.15 ± 0.10 .

Chemical procurement Laboratory safety compliance Synthetic intermediate sourcing

Divergent Downstream Applications: Anti-TB MmaA1 Inhibition vs. Local Anesthesia

The 3-substituted isomer is exclusively documented in the anti-tubercular MmaA1 inhibitor development pathway [1], while the 4-substituted isomer has been systematically investigated as a scaffold for local anesthetic agents targeting voltage-gated sodium channels. In the 4-isomer series, compounds A1, A2, A4, A10, and A.im demonstrated promising local anesthetic activity in Bianchi′s infiltration assay, though with potency lower than lignocaine HCl [2]. Molecular docking of 4-isomer derivatives against NaVAb sodium channel (PDB: 3RVY) showed strong interactions with channel components, supporting a sodium channel blockade mechanism [3].

Tuberculosis drug discovery Local anesthetic development Sodium channel blockers

3-(2-Chloroacetamido)benzoic Acid: Evidence-Backed Research and Industrial Applications


Anti-Tubercular Drug Discovery: MmaA1 Inhibitor Synthesis

This compound serves as the foundational building block for synthesizing 3-(2-morpholinoacetamido)benzoic acid, an intermediate in the development of MmaA1 inhibitors for tuberculosis treatment. The synthetic route from 3-(2-chloroacetamido)benzoic acid via nucleophilic substitution with morpholine is experimentally validated and published in Molecular Diversity [1]. Researchers developing novel anti-TB agents targeting mycolic acid biosynthesis should procure this specific 3-substituted isomer rather than 2- or 4-substituted analogs.

Antileishmanial Lead Optimization: MF29 Precursor

3-(2-Chloroacetamido)benzoic acid is the direct precursor to ethyl 3-chloroacetamidobenzoate (MF29), a validated antileishmanial lead compound with IC₅₀ values of 0.3–1.8 μM across multiple Leishmania species [2]. MF29 demonstrated broad-spectrum activity against both promastigote and intracellular amastigote stages with favorable selectivity versus mammalian microtubules [2]. Laboratories engaged in neglected tropical disease drug discovery should utilize this meta-substituted benzoic acid as the starting material for MF29 synthesis and analog development.

Synthetic Chemistry: Haloacetamido Building Block Procurement

As a versatile building block with a reactive chloroacetamido group and carboxylic acid handle, 3-(2-chloroacetamido)benzoic acid is commercially available at ≥95% purity from multiple suppliers including AKSci and Fluorochem . The compound′s well-documented physical properties (density 1.458 g/cm³, boiling point 473 °C, logP 1.63510) [3] and complete GHS hazard classification (H302, H315, H319, H335) enable straightforward integration into laboratory workflows and safety documentation.

Positional Isomer Quality Control and Reference Standard

Given the functionally distinct applications of 3-, 4-, and 2-substituted chloroacetamido benzoic acids, 3-(2-chloroacetamido)benzoic acid can serve as an analytical reference standard for confirming positional isomer identity in synthetic chemistry and quality control laboratories. The compound′s canonical SMILES (O=C(CCl)NC1=CC=CC(C(=O)O)=C1) and InChI key (UDZHNOUYXZRNPF-UHFFFAOYSA-N) provide unambiguous structural identifiers to distinguish it from the 4-isomer (InChI key FNXAWVZXABMYRM-UHFFFAOYSA-N) and 2-isomer.

Quote Request

Request a Quote for 3-(2-Chloroacetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.